Cycloviolacin H3
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLPVCGETCFGGTCNTPGCICDPWPVCTRN |
Origin of Product |
United States |
Structural Elucidation and Characterization of Cycloviolacin H3
Isolation and Identification from Viola hederaceae and Viola odorata
Cycloviolacin H3 has been successfully isolated and identified from the Australian native violet, Viola hederaceae. oup.comacs.orgcpu-bioinfor.orgscribd.com The Violaceae family, to which Viola hederaceae belongs, is unique in that cyclotides appear to be ubiquitous throughout the family, with individual species often expressing a complex mixture of dozens of different cyclotides. nih.govacs.orguq.edu.au Studies have shown that a single Viola hederaceae plant can contain at least 57 novel cyclotides. nih.gov
The isolation process typically involves the extraction of these peptides from various plant tissues. acs.org Research on Viola hederaceae and the related Viola odorata (sweet violet) has revealed that cyclotide profiles can differ significantly between tissues such as leaves, roots, flowers, and petioles. nih.govacs.org Furthermore, the expression levels of specific cyclotides can be influenced by external factors, showing geographical and seasonal variations. acs.orgnih.gov For instance, in V. hederaceae, some cyclotides are expressed consistently throughout the year, while others appear to be "add-ons" produced at specific times. nih.gov Following extraction, identification and characterization are carried out using advanced analytical techniques, primarily mass spectrometry. acs.orguq.edu.au
While Viola odorata is also a well-documented and rich source of a diverse array of cyclotides, including over 30 identified sequences, the primary source for the isolation of this compound specifically is cited as Viola hederaceae. portlandpress.comoup.comacs.org
Primary Amino Acid Sequence and Nomenclature
The primary structure of this compound consists of a 30-residue amino acid sequence, established through methods such as tandem mass spectrometry and amino acid analysis. uq.edu.au Its sequence is characterized by the presence of six conserved cysteine residues, which are fundamental to the knotted disulfide core of all cyclotides. nih.gov
| Property | Details | Source |
| Amino Acid Sequence | GLPVCGETCFGGTCNTPGCICDPWPVCTRN | uq.edu.augoogle.com |
| Molecular Formula | C129H190N36O40S6 | scribd.com |
The nomenclature of cyclotides, like this compound, generally follows a systematic convention. uq.edu.au The name "Cycloviolacin" denotes a cyclotide from the Viola genus. uq.edu.au The "H" is indicative of the species hederaceae, and the number "3" signifies its order of discovery from that particular plant species.
This compound is categorized within the "Möbius" subfamily of cyclotides. uq.edu.au This classification is based on the presence of a conceptual 180-degree twist in the peptide backbone, a feature typically induced by a cis-Proline peptide bond located in the fifth loop of the sequence. uq.edu.auuq.edu.auresearchgate.net
Three-Dimensional Structural Characterization and Conformational Analysis
The three-dimensional architecture of this compound is defined by the cyclic cystine knot (CCK) motif. portlandpress.comgoogle.com This highly stable structure is formed by three interlocking disulfide bonds (CysI-CysIV, CysII-CysV, CysIII-CysVI) that create a knotted topology. nih.gov Two of the disulfide bonds and their connecting backbone segments form a ring which is threaded by the third disulfide bond, rendering the molecule exceptionally compact and robust. nih.govuq.edu.aunih.gov
Conformational analysis reveals that cyclotides adopt puckered, three-dimensional shapes to minimize intramolecular strain. maricopa.edu As a member of the Möbius subfamily, a key conformational feature of this compound is the backbone twist. uq.edu.auresearchgate.net This twist, resulting from a cis-proline bond, distinguishes it from the "bracelet" subfamily of cyclotides, which lack this feature and have a more planar, circular backbone. uq.edu.auresearchgate.net The conserved glutamic acid residue found in many cyclotides also plays a key structural role, often coordinating a network of hydrogen bonds that stabilize the structure, which is crucial for the molecule's function. rcsb.org
Biological Activities and Cellular/molecular Mechanisms of Cycloviolacin H3
Anthelmintic Activity of Cycloviolacin H3
This compound has demonstrated potent activity against parasitic nematodes, which are significant pathogens in livestock. nih.gov
Efficacy in Larval Development Assays (Haemonchus contortus, Trichostrongylus colubriformis)
In laboratory-based larval development assays, this compound has been shown to be effective at inhibiting the growth of key gastrointestinal nematodes. Studies have reported its activity against Haemonchus contortus, a blood-feeding parasite of ruminants, and Trichostrongylus colubriformis, which infects the small intestine. nih.govuq.edu.au The efficacy is measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the development of 50% of the larvae.
One comprehensive study on various cyclotides reported that the IC50 values for this compound against H. contortus and T. colubriformis were within the potent range of 0.12–2.84 µM and 0.19–5.90 µM, respectively. uq.edu.au This places it among the cyclotides with significant anthelmintic properties. The mechanism of action for cyclotides is generally believed to involve the disruption of the parasite's cell membranes, leading to cell death. plos.orgacs.org
Comparative Analysis of Anthelmintic Potency
When compared with other cyclotides, the potency of this compound is notable. Its activity is considered comparable to that of other well-studied cyclotides like kalata B1 and various other cycloviolacins. nih.govacs.org For instance, the anthelmintic activity of cycloviolacin O14 against H. contortus and T. colubriformis showed IC50 values of 0.41 µM and 0.64 µM, respectively, setting a benchmark for high potency within this peptide family. uq.edu.au While specific direct comparisons in the same study are limited, the general range of activity for this compound suggests it is a significant member of this class of anthelmintic peptides. nih.govuq.edu.au
Antiviral Activity of this compound
Beyond its effects on nematodes, this compound has been identified as having potential antiviral capabilities. cpu-bioinfor.org
In vitro Activity against Influenza A H1N1 Virus
While direct in vitro data for this compound against the Influenza A H1N1 virus is not prominently detailed in the search results, related cyclotides have shown significant promise. For example, a novel cyclotide, cycloviolacin VY1, isolated from Viola yedoensis, demonstrated potent activity against the H1N1 virus with an IC50 value of approximately 0.704 µM (2.27 ± 0.20 µg/mL). nih.govresearchgate.net This finding for a closely related cyclotide suggests that the cycloviolacin family, including H3, represents a promising area for anti-influenza research. researchgate.net The proposed mechanism for such antiviral action often involves interaction with and disruption of the viral envelope. researchgate.net
Computational Modeling of Interactions with Viral Proteins (e.g., Dengue Virus NS2B-NS3 Protease)
Computational studies have provided a modern approach to screen for potential drug candidates. This compound was included in a virtual screening study targeting the Dengue virus NS2B-NS3 protease, an enzyme crucial for viral replication. researchgate.netresearchgate.net The results of this molecular docking analysis showed that this compound was among the top candidates that provided the highest binding affinity to the target viral protein. researchgate.netresearchgate.net This strong predicted interaction suggests that this compound could act as an inhibitor of the Dengue virus protease. researchgate.net Although these computational findings require experimental validation, they highlight a potential mechanism for antiviral activity and mark this compound as a compound of interest for further investigation against Dengue virus.
Antimicrobial Activity of this compound
Cyclotides are recognized for their broad antimicrobial properties, and this compound is no exception. nih.gov These peptides are known to be active against a range of microorganisms, including various bacteria. nih.gov The primary mechanism of action is the disruption of microbial cell membranes, a process linked to the peptide's ability to interact with and permeabilize the lipid bilayer, leading to leakage of cellular contents and cell death. acs.org
While specific minimum inhibitory concentration (MIC) values for this compound were not found, the cycloviolacin subclass of cyclotides is known to possess more potent antimicrobial activity compared to others. nih.govacs.org For instance, the related cyclotide Cycloviolacin O2 has demonstrated potent bactericidal activity, particularly against Gram-negative bacteria. sb-peptide.com This general activity profile of the cycloviolacin family supports the role of this compound as an antimicrobial agent. nih.gov
Data Tables
Table 1: Anthelmintic Activity of Cyclotides
| Compound | Target Organism | Assay | Potency (IC50) |
|---|---|---|---|
| This compound | Haemonchus contortus | Larval Development | 0.12–2.84 µM uq.edu.au |
| This compound | Trichostrongylus colubriformis | Larval Development | 0.19–5.90 µM uq.edu.au |
| Cycloviolacin O14 | Haemonchus contortus | Larval Development | 0.41 µM uq.edu.au |
Table 2: Antiviral Activity of Cyclotides
| Compound | Target Virus | Assay Type | Potency (IC50) |
|---|---|---|---|
| Cycloviolacin VY1 | Influenza A (H1N1) | In vitro | ~0.704 µM nih.govresearchgate.net |
Investigating Cytotoxic Properties of this compound and Related Cycloviolacins
Cyclotides are recognized for their cytotoxic activity against various human tumor cell lines, including drug-sensitive and drug-resistant types. cpu-bioinfor.orgacs.org Their unique cyclic cystine knot (CCK) structure confers exceptional stability, making them robust candidates for investigation. nih.gov The activity profile often differs significantly from clinically used antitumor drugs, suggesting a distinct mode of action. acs.org
This compound has demonstrated cytotoxic activity against the human lymphoma cell line U-937 GTB. cpu-bioinfor.org Research has reported a specific inhibitory concentration (IC50) for this activity. cpu-bioinfor.org The cytotoxic effects of cyclotides are not uniform across the family; for instance, Cycloviolacin O2, another well-studied cyclotide, is noted as one of the most potent, affecting a wide array of cancer cell lines. researchgate.netresearcher.life Studies on the U-937 GTB cell line revealed that exposure to cyclotides like Cycloviolacin O2 can lead to rapid cell membrane disintegration within minutes. acs.orgsb-peptide.com
Below is a table summarizing the reported cytotoxic activity of this compound and a related cyclotide against the U937GTB cell line.
| Compound | Target Cell Line | Reported Activity (IC₅₀) |
| This compound | U-937 GTB (lymphoma) | 6 µM cpu-bioinfor.org |
| Cycloviolacin O2 | U-937 GTB (lymphoma) | Cell membrane disintegration within 5 mins acs.org |
Table 1: Cytotoxic activity of selected cycloviolacins against the U937GTB human lymphoma cell line.
A key characteristic of some cyclotides is their selectivity. While potent against certain cancer cell lines, this compound is reported to be inactive against human type A erythrocytes. nih.govplos.org This lack of hemolytic activity is a significant finding, as it distinguishes its action from non-specific membrane-disrupting agents. The ability of cyclotides to disrupt membranes is often assessed through hemolytic assays, and a positive correlation has been observed between a cyclotide's hydrophobicity and its anti-HIV activity, which in turn tracks with membrane disruption. researchgate.net The inactivity of this compound against erythrocytes suggests a degree of selectivity in its membrane-targeting mechanism. nih.govplos.org
Reported Activity Profile Against Specific Cell Lines (e.g., U937GTB)
Fundamental Mechanisms of Action (e.g., Membrane Disruption)
A substantial body of evidence indicates that the primary mechanism of action for the biological activities of cyclotides, including their cytotoxic effects, is the disruption of cell membranes. acs.orgnih.govresearchgate.net This process is thought to be initiated by an interaction between the cyclotide and the cell membrane, leading to permeabilization and eventual lysis. sb-peptide.comuq.edu.au
The interaction is driven by a combination of the peptide's surface properties. plos.org The proposed mechanism involves several steps:
Adherence: Cyclotides are thought to initially bind to the cell surface through electrostatic interactions between positively charged residues on the peptide and negatively charged components of the target cell membrane. uq.edu.aunih.gov
Insertion: Following initial contact, a hydrophobic patch on the cyclotide's surface interacts with the hydrophobic lipid core of the membrane, facilitating its insertion into the bilayer. uq.edu.auplos.org The integrity of this hydrophobic patch is considered crucial for biological activity. plos.org
Pore Formation: Once inserted, cyclotide molecules may aggregate to form pores or channels, which disrupts the membrane's integrity, leading to the leakage of cellular contents and ultimately, cell death. researchgate.netuq.edu.aunih.gov
This membrane-disrupting activity appears to be selective, with studies on Cycloviolacin O2 showing significant disruption in tumor cells but not in primary human brain endothelial cells. researchgate.netsb-peptide.com This suggests that the specific lipid composition of cancer cell membranes may make them more susceptible to cyclotide-induced permeabilization. researchgate.net The entire process is rapid, with functional studies on various cell lines and liposomes showing a concentration-dependent release of internal contents. acs.org
Structure Activity Relationship Sar Studies of Cycloviolacin H3
Correlation of Sequence and Conformational Features with Biological Potency
The biological activity of Cycloviolacin H3 is fundamentally tied to its amino acid sequence and its three-dimensional conformation. As a member of the cyclotide family, its structure is defined by a head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif. nih.govplos.org This CCK framework confers exceptional stability against thermal, chemical, and enzymatic degradation. nih.govcore.ac.uk
A critical consequence of the CCK motif is that it forces hydrophobic residues onto the exterior surface of the peptide, as the inner core is occupied by the cystine knot itself. nih.gov This results in a molecule with significant amphiphilic properties, featuring distinct hydrophobic and electrostatic patches on its surface that are essential for its biological function. nih.govplos.org These patches mediate the peptide's interaction with and subsequent disruption of cell membranes, which is the primary mechanism for many of its observed bioactivities, including anthelmintic and antiviral properties. nih.govplos.orgacs.orgnih.gov
This compound has the amino acid sequence GLPVCGETCFGGTCNTPGCICDPWPVCTRN. uq.edu.auntu.edu.sg Based on its sequence, particularly the presence of a proline residue in loop 5, it is classified as a Möbius cyclotide. uq.edu.au This classification refers to a conceptual 180° twist in the peptide backbone, a feature that distinguishes it from the "bracelet" subfamily of cyclotides. uq.edu.aufrontiersin.org The specific sequence and the conformational constraints of the Möbius structure dictate the size, shape, and distribution of the surface-exposed hydrophobic and charged regions, which in turn determines its potency and selectivity. nih.gov
Table 1: Structural and Sequential Features of this compound
| Feature | Description | Reference |
| Sequence | GLPVCGETCFGGTCNTPGCICDPWPVCTRN | uq.edu.auntu.edu.sg |
| Core Motif | Cyclic Cystine Knot (CCK) | nih.govplos.org |
| Subfamily | Möbius | uq.edu.au |
| Key Conformation | A conceptual 180° twist in the backbone, often due to a cis-Pro bond in loop 5. | uq.edu.aufrontiersin.org |
| Functional Surface | Exposed hydrophobic and electrostatic patches crucial for membrane interaction. | nih.govplos.org |
| Known Activities | Anthelmintic, Antiviral | acs.orgnih.govnih.gov |
Impact of Physicochemical Properties (Lipophilicity, Electrostatic Moments) on Membrane Interactions and Activity
The biological activities of most cyclotides are attributed to their ability to interact with and disrupt cellular membranes. plos.org This interaction is governed by a combination of hydrophobic and electrostatic forces between the peptide and the lipid bilayer. nih.govplos.org SAR studies have focused on quantifying these physicochemical properties to understand their direct impact on membrane binding and lytic activity.
Key properties include:
Lipophilicity and the Hydrophobic Patch : The integrity and size of the exposed hydrophobic surface area are paramount for the biological activity of cyclotides. nih.govplos.org This "hydrophobic patch" is responsible for the initial binding and insertion into the nonpolar core of the cell membrane. plos.org Studies on other cyclotides have shown that activity often correlates directly with the extent of this hydrophobic surface. issuu.com
Electrostatic and Lipophilic Moments : To quantitatively describe the amphipathic nature of cyclotides, molecular descriptors such as the lipophilic moment (LM) and the electrostatic moment (EM) are used. nih.gov A scalar value quantifies the total surface area with a given property (e.g., lipophilicity), while the moment describes the distribution and orientation of that property on the molecular surface. nih.govplos.org A high moment signifies an asymmetric distribution of hydrophobic and hydrophilic/charged residues, which is a hallmark of potent membrane-disrupting peptides. nih.gov QSAR models confirm that cyclotide activity is proportional to their lipophilic and positively charged surface areas, provided that this distribution is asymmetric (i.e., they have high moments). nih.govplos.org
Table 2: Role of Physicochemical Properties in this compound Activity
| Property | Definition | Impact on Membrane Interaction and Activity | Reference |
| Lipophilicity | The affinity of the molecule for a nonpolar environment, primarily driven by its surface-exposed hydrophobic residues. | Crucial for initial binding and insertion into the lipid bilayer. The size of the hydrophobic patch often correlates with potency. | nih.govplos.org |
| Lipophilic Moment (LM) | A vector quantity representing the asymmetry in the distribution of lipophilic residues on the peptide's surface. | A high LM indicates strong amphipathicity, which facilitates membrane disruption. Peptides with high moments generally show higher activity. | nih.gov |
| Electrostatic Moment (EM) | A vector quantity representing the asymmetry in the distribution of charged or polar (e.g., hydrogen bond donating) residues. | Governs the initial electrostatic attraction to negatively charged membrane components and contributes to overall amphipathicity, enhancing lytic potential. | nih.govplos.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches Applied to Cycloviolacins
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov For cyclotides, QSAR models have been successfully developed to link their physicochemical properties to their cytotoxic and anthelmintic activities. nih.govfrontiersin.org
The general methodology for developing QSAR models for cyclotides involves several steps:
Structure Generation : Three-dimensional structures for cyclotides without experimentally determined structures are often predicted using homology modeling, with known cyclotide structures serving as templates. plos.org
Descriptor Calculation : Molecular descriptors relevant to membrane interaction, such as those for lipophilicity and electrostatic properties (surface area and moments), are calculated for each peptide. nih.govplos.org
Model Building : Statistical methods are used to build a model that correlates the calculated descriptors with experimentally measured biological activities. nih.gov
These QSAR models have revealed that the cytotoxic and anthelmintic potency of cyclotides can be described using four key physicochemical terms: the surface areas representing lipophilic and hydrogen-bond donating properties, and their corresponding moments that describe their distribution. nih.govplos.org A key finding is that cyclotides can be clustered into distinct groups of high or low activity based on their lipophilic (LM) and HBD amphipathic (EM) moments. nih.govplos.org High moments, indicating an asymmetric distribution of these properties, are strongly correlated with high biological activity. nih.gov While these models are powerful, care must be taken to avoid overfitting, which can occur when multiple variables describing similar properties are included. nih.gov
Table 3: QSAR Modeling for Cyclotides
| Modeling Step | Description | Key Insight for Cycloviolacins | Reference |
| Objective | To quantitatively predict biological activity based on molecular structure. | Links physicochemical forces to cytotoxic and anthelmintic activity. | nih.gov |
| Key Descriptors | Lipophilic Moment (LM), Electrostatic Moment (EM), Lipophilic Surface Area, Positively Charged Surface Area. | Activity is proportional to lipophilic/charged surface areas, provided the distribution is asymmetric (high moments). | nih.govplos.org |
| Primary Finding | Cyclotides cluster into high- and low-activity groups based on their calculated moments. | High LM and EM values correlate with moderate to high biological potency. | nih.govplos.org |
Design and Characterization of this compound Analogues and Derivatives
While the principles of peptide engineering are well-established, specific studies detailing the design and characterization of analogues derived directly from this compound are not widely reported in the scientific literature. However, research on other cyclotides provides a clear framework for how such analogues could be created to modulate activity and selectivity.
The primary strategies for designing cyclotide analogues involve:
Sequence Modification : Amino acids in the variable loop regions are substituted to alter the peptide's physicochemical properties. For instance, modifying residues within the hydrophobic patch can increase or decrease membrane disruption. nih.gov Alanine-scanning mutagenesis, where key residues are systematically replaced by alanine, is a common technique to probe the importance of individual side chains. plos.org
Charge Alteration : The net charge of a cyclotide can be modified by substituting or chemically altering charged residues (e.g., Lys, Arg, Asp, Glu). Studies on cycloviolacin O2, where charged residues were neutralized via chemical modification, demonstrated that such changes significantly impact selectivity towards different types of lipid membranes. core.ac.uk
Scaffold Grafting : The exceptional stability of the cyclotide framework makes it an ideal scaffold for protein engineering. nih.gov In this approach, a bioactive peptide sequence is "grafted" into one of the loops of a cyclotide. This confers the stability of the cyclotide to the grafted peptide, which might otherwise be prone to degradation. This has been successfully demonstrated with the MCoTI-I cyclotide, which was engineered to carry a peptide that inhibits intracellular protein-protein interactions. google.com
These approaches could theoretically be applied to this compound to enhance its natural anthelmintic activity, improve its selectivity, or introduce novel biological functions.
Methodological Approaches in Cycloviolacin H3 Research
Advanced Chromatographic and Spectrometric Techniques for Isolation and Purification
The isolation of specific cyclotides like Cycloviolacin H3 from their natural plant source is a complex task, as plants typically express a multitude of highly similar cyclotides. researchgate.net The purification process, therefore, requires high-resolution separation techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a foundational technique used for the initial screening and purification of cyclotides from crude plant extracts. sb-peptide.comresearchgate.net The hydrophobic nature of cyclotides makes them well-suited for separation on C18 columns. researchgate.net
To achieve higher purity, multi-step chromatographic procedures are often employed. This can involve an initial separation using methods like size exclusion chromatography, followed by one or more rounds of RP-HPLC. researchgate.net For more targeted purification, affinity chromatography represents a powerful, single-step approach. researchgate.netnih.gov This method has been demonstrated using polyclonal antibodies raised against a model cyclotide, cycloviolacin O2, which are then immobilized on a chromatography column. researchgate.netnih.gov While highly effective, this technique can exhibit cross-reactivity between homologous cyclotides from the same subfamily. researchgate.net
Once purified, mass spectrometry (MS) is indispensable for characterization. The combination of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool for the identification and quantification of peptides in complex biological mixtures. nih.govfrontiersin.org High-resolution mass spectrometry can provide accurate molecular weight assignments, which, combined with sequencing data, confirms the identity of the isolated cyclotide. nih.gov
| Technique | Principle of Operation | Application in Cyclotide Research | Reference |
|---|---|---|---|
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity through differential partitioning between a nonpolar stationary phase and a polar mobile phase. | Primary method for the isolation and purification of cyclotides from complex plant extracts. | sb-peptide.com |
| Affinity Chromatography | Utilizes specific binding interactions between an antibody (immobilized on a resin) and its target antigen (the cyclotide) for highly selective purification. | Enables single-step purification of a target cyclotide, though potential cross-reactivity with related cyclotides exists. | researchgate.netnih.gov |
| Size Exclusion Chromatography | Separates molecules based on their size and shape as they pass through a porous gel matrix. | Often used as an initial purification step to separate cyclotides from larger or smaller molecules in the extract. | researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. | Essential for the identification, quantification, and structural confirmation of purified cyclotides. | nih.govfrontiersin.org |
Synthetic Biology and Recombinant Expression Strategies for Cyclotide Production
The natural production of cyclotides in plants is a multi-step process that begins with ribosomal synthesis of a linear precursor protein. nih.govacs.org This precursor contains signal peptides and propeptide domains flanking the mature cyclotide sequence. acs.orgresearchgate.net Post-translational modifications, including the crucial head-to-tail cyclization of the peptide backbone and the formation of the three disulfide bonds that create the characteristic cyclic cystine knot (CCK) motif, are carried out by specific plant enzymes such as asparaginyl endopeptidases (AEPs) and protein disulfide isomerases (PDIs). nih.govacs.org
Given the low yield from plant extraction, researchers have turned to synthetic biology and recombinant expression systems for large-scale production. researchgate.nettandfonline.com These biological synthesis methods offer a more adaptable, cost-effective, and efficient alternative to chemical synthesis. tandfonline.com Bacterial systems, particularly Escherichia coli, are widely used as hosts for expressing cyclotide precursors. nih.govnih.gov A key technology enabling the production of cyclic peptides in these systems is intein-mediated protein splicing. nih.govacs.org In this strategy, the linear cyclotide sequence is fused between two fragments of a split intein. acs.org The intein then self-catalytically excises itself, ligating the N- and C-termini of the cyclotide sequence to form the circular backbone. nih.govacs.org This has been successfully used to produce cyclotides like MCoTI-I and kalata B1. nih.govacs.org Besides bacteria, other expression systems such as yeast (Saccharomyces cerevisiae) and various plant cells are being developed to enhance production efficiency. researchgate.nettandfonline.com
| Expression System | Key Advantages | Associated Challenges | Reference |
|---|---|---|---|
| Bacteria (e.g., E. coli) | Rapid growth, well-understood genetics, high expression levels, established protocols for intein-mediated cyclization. | Lack of eukaryotic post-translational modification machinery; formation of inclusion bodies may require protein refolding. | nih.govnih.gov |
| Yeast (e.g., S. cerevisiae) | Eukaryotic system capable of more complex protein folding and some post-translational modifications; generally recognized as safe (GRAS). | Potentially lower yields compared to bacteria; optimization of expression and secretion can be complex. | researchgate.nettandfonline.com |
| Plants | Native environment for cyclotide synthesis, possessing the necessary enzymatic machinery (AEPs, PDIs) for natural processing. | Longer production times, more complex genetic manipulation, and purification from plant biomass can be challenging. | researchgate.nettandfonline.com |
| Cell-Free Systems | Allows direct control over the reaction environment and the ability to incorporate non-natural amino acids. | Higher cost for large-scale production; requires supplementation with all necessary components for transcription and translation. | tandfonline.com |
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations provide profound, atom-level insights into the structure, dynamics, and interaction mechanisms of cyclotides, which are often difficult to capture through experimental methods alone. ntu.edu.sgfrontiersin.org MD simulations are particularly valuable for studying how cyclotides interact with cell membranes, a process central to their biological activities. ntu.edu.sgacs.org For instance, simulations of the related bracelet cyclotide, cycloviolacin O2, have revealed the molecular basis for its selective interaction with different lipid bilayers. acs.org These studies show that electrostatic attractions are the primary driving force for the initial binding to the membrane, followed by the insertion of hydrophobic residues into the lipid core, leading to stable complex formation. acs.org
Simulations can predict the movement of atoms over time, allowing researchers to observe conformational changes and identify the specific amino acid residues involved in binding. frontiersin.org For example, MD simulations comparing Möbius and bracelet cyclotides have shown that different loops are responsible for their interaction with membrane-mimicking micelles. ntu.edu.sg Such studies confirm that hydrophobic interactions are the main governor of cyclotide-membrane interactions. ntu.edu.sg Furthermore, computational approaches are used to model the adsorption of cyclotides onto nanomaterials and to screen cyclotide libraries against protein targets, aiding in the design of new therapeutic agents. frontiersin.orgrsc.orgrsc.org These in silico methods help predict structural stability, binding energies, and potential interaction sites, guiding further experimental work. frontiersin.orgrsc.org
| Computational Method | Objective | Key Findings for Cyclotides | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) Simulations | To simulate the physical movements of atoms and molecules to understand peptide dynamics and interactions with their environment (e.g., lipid membranes). | Revealed that electrostatic and hydrophobic forces drive membrane binding; identified specific loops and residues critical for interaction and showed that cyclotides maintain structural integrity upon adsorption to nanomaterials. | ntu.edu.sgacs.orgrsc.org |
| Molecular Docking | To predict the preferred orientation of one molecule (ligand) when bound to a second (receptor) to form a stable complex. | Used to identify potential cyclotide-derived peptides that could target specific proteins, such as the PorB porin protein of Neisseria gonorrhoeae. | frontiersin.org |
| Secondary Structure Prediction | To predict the local secondary structures of a protein (e.g., alpha-helices, beta-strands) from its amino acid sequence. | Used in conjunction with spectroscopic data to refine the understanding of cyclotide structural elements. | nih.gov |
| Free Energy Calculations (e.g., MMGBSA) | To estimate the binding affinity between two molecules. | Quantifies the strength of cyclotide adsorption onto surfaces like graphene and helps predict their release characteristics. | frontiersin.orgrsc.orgrsc.org |
Prospective Research and Applications of Cycloviolacin H3
Exploration of Novel Biological Targets and Therapeutic Potential (non-clinical)
Cycloviolacin H3, a member of the cyclotide family of plant-derived peptides, has demonstrated a range of biological activities in non-clinical studies, highlighting its potential for therapeutic development. rsc.orgnih.govcpu-bioinfor.org Cyclotides are characterized by their unique head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds, which confers exceptional stability. nih.govresearchgate.net This structural feature is crucial to their biological function, which often involves interaction with and disruption of cell membranes. goldaruco.comuq.edu.au
The primary mechanism of action for many cyclotides, including likely that of this compound, is the targeting and disruption of lipid membranes, leading to pore formation and subsequent cell death. goldaruco.comresearchgate.net This membrane activity is influenced by the peptide's surface hydrophobicity. uq.edu.au Research on other cyclotides has shown a correlation between increased hydrophobicity and enhanced hemolytic (red blood cell-disrupting) activity, suggesting that membrane binding is a critical step for their cytotoxic effects. uq.edu.au
In the context of therapeutic potential, this compound has been investigated for its antimicrobial, antiviral, and nematicidal properties. rsc.orgnih.gov Its antiviral activity has been noted in several studies, including against HIV. rsc.orgnih.govcpu-bioinfor.org While the precise molecular targets are still under full investigation, the broad-spectrum activity of cyclotides suggests a mechanism that is not reliant on a specific protein receptor, but rather on the fundamental properties of cell membranes. uq.edu.au
The exploration of novel biological targets for this compound continues. Its demonstrated bioactivities open avenues for research into its potential as an anticancer agent, given the cytotoxic nature of many cyclotides against various cancer cell lines. goldaruco.comgoogle.comgoogle.com The ability of cyclotides to permeabilize cell membranes makes them interesting candidates for overcoming drug resistance in cancer cells. goldaruco.com Further non-clinical studies are essential to fully elucidate the specific molecular interactions and pathways affected by this compound, which will be critical for any future therapeutic applications.
Development of this compound as a Biopesticide or Agrochemical Agent
This compound has emerged as a promising candidate for development as a biopesticide or agrochemical agent due to its natural role in plant defense and its demonstrated efficacy against various pests. nih.govacs.org Cyclotides, as a class of peptides, are known for their insecticidal and nematicidal properties, which are key attributes for crop protection. researchgate.netpnas.org
The primary function of cyclotides in plants is believed to be host defense. pnas.orgresearchgate.net They are found in various plant tissues and are thought to provide protection against insect pests and pathogens. nih.govnih.gov this compound, isolated from Viola hederacea, is part of this natural defense system. rsc.org
Research has specifically highlighted the anthelmintic (anti-nematode) activity of this compound. rsc.orgnih.govacs.org It has shown efficacy against nematode larvae such as Haemonchus contortus and Trichostrongylus colubriformis. goldaruco.comuq.edu.aunyxxb.cn This nematicidal activity is significant for agriculture as plant-parasitic nematodes can cause substantial crop damage. The mechanism of action is likely through the disruption of the pests' cellular membranes, a hallmark of cyclotide bioactivity. nih.govacs.org
The development of cyclotides into commercial biopesticides is already underway, with products like SeroX®, derived from Clitoria ternatea extracts containing a mixture of cyclotides, being approved for use. uq.edu.au This sets a precedent for the potential commercialization of other cyclotides like this compound. The inherent stability of the cyclotide structure makes them robust candidates for formulation into stable and effective biopesticide products. researchgate.net
Further research into the specific spectrum of insecticidal and nematicidal activity of this compound, as well as its environmental fate and potential impact on non-target organisms, will be crucial for its successful development as a commercial agrochemical. nih.govresearchgate.net
Engineering this compound for Enhanced Specificity and Stability
The inherent stability and adaptable structure of cyclotides like this compound make them excellent scaffolds for protein engineering. nih.govresearchgate.net The goal of engineering these molecules is often to enhance their specificity towards a particular biological target while maintaining or even increasing their remarkable stability. researchgate.net
The cyclic cystine knot (CCK) motif, which defines the cyclotide structure, provides a robust framework. goldaruco.compnas.org This framework is exceptionally resistant to thermal, chemical, and enzymatic degradation. researchgate.net This stability is a significant advantage for therapeutic and agrochemical applications.
Another engineering strategy is the grafting of bioactive peptide epitopes onto the cyclotide backbone. This has been successfully demonstrated with other cyclotides, where a known bioactive peptide sequence is incorporated into one of the loops of the cyclotide scaffold. goldaruco.comresearchgate.net This approach can confer a new biological activity to the cyclotide while benefiting from the stability of the CCK framework. For example, peptide-based drugs that are normally limited by poor stability can be stabilized by being grafted onto a cyclotide scaffold. google.comgoogle.com
The biosynthesis of cyclotides involves a precursor protein that is processed to yield the mature cyclic peptide. pnas.orgscilit.com Understanding this process allows for the potential to produce engineered cyclotides in transgenic plants or microbial systems. ntu.edu.sg This could provide a cost-effective and scalable method for producing modified versions of this compound with enhanced properties.
Future research in this area will likely involve computational modeling to predict the effects of specific mutations, followed by chemical synthesis or biosynthetic production of the engineered peptides and subsequent testing of their stability and biological activity. acs.orgntu.edu.sg
Ecological Role and Defense Mechanisms in Plants
This compound, as a cyclotide, plays a significant role in the ecological interactions and defense mechanisms of the plant it originates from, Viola hederacea. rsc.org Cyclotides are a key component of the plant's innate immune system, providing protection against a variety of external threats. pnas.orgresearchgate.net
The primary ecological function of cyclotides is believed to be host defense. researchgate.netpnas.org They are synthesized by the plant and are distributed in various tissues, including leaves, stems, and roots, suggesting a comprehensive defensive strategy. nih.gov The presence of cyclotides in different plant parts indicates that they can act against a broad range of herbivores and pathogens that may attack the plant from different angles. nih.gov
The defense mechanism of cyclotides is largely attributed to their ability to disrupt the cell membranes of invading organisms. goldaruco.comuq.edu.au When an insect larva feeds on a plant containing this compound, the peptide can interfere with the integrity of the cells lining its digestive tract, leading to growth inhibition or death. nih.govpnas.org Similarly, their nematicidal activity suggests they can protect the plant's roots from attack by soil-dwelling nematodes. nih.govacs.org The antimicrobial properties of cyclotides also suggest a role in protecting the plant from bacterial and fungal infections. researchgate.netresearchgate.net
The biosynthesis of cyclotides is a complex process that starts with the ribosomal synthesis of a precursor protein. nih.govpnas.org This precursor contains one or more cyclotide domains, which are then excised and cyclized by specific enzymes to form the mature, active cyclotide. scilit.com The gene for vhl-2, another cyclotide, has been found to be processed from a multidomain precursor protein that also encodes for this compound, indicating a sophisticated genetic organization for producing these defense peptides. uq.edu.auscispace.com
The diversity of cyclotides within a single plant species, and even within different tissues of the same plant, suggests a "combinatorial" defense strategy. nih.govresearchgate.net Different cyclotides may have slightly different target specificities, allowing the plant to defend against a wider array of pests and pathogens. The study of this compound and its fellow cyclotides in their natural plant context provides valuable insights into the co-evolution of plants and their aggressors and can inform the development of novel pest control strategies. uq.edu.aupnas.org
Q & A
Q. What experimental methodologies are recommended for structural characterization of Cycloviolacin H3?
this compound, a cyclotide, requires multi-technique approaches for structural validation. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving its cyclic cystine-knot topology, while mass spectrometry confirms molecular weight and purity. X-ray crystallography may supplement structural details if crystallization is feasible. For reproducibility, experimental protocols must detail solvent systems, temperature controls, and reference standards. New compounds require purity validation via HPLC and comparison to established cyclotide databases .
Q. How can researchers isolate this compound from natural sources, and what are common challenges?
this compound is typically extracted from Viola odorata using aqueous/organic solvent systems. A stepwise protocol involves plant tissue homogenization, solvent extraction (e.g., methanol/water), followed by centrifugal partitioning and reversed-phase HPLC purification. Key challenges include minimizing protease degradation during extraction and ensuring yield reproducibility. Researchers should report solvent ratios, centrifugation parameters, and column specifications to enable replication .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Antiviral or antimicrobial assays using cell lines (e.g., MDCK for neuraminidase inhibition) are common. Dose-response curves should be generated with at least three biological replicates, and IC50 values calculated using nonlinear regression models. Positive controls (e.g., oseltamivir for neuraminidase) and cytotoxicity assays (e.g., MTT) are mandatory to distinguish specific activity from nonspecific toxicity .
Advanced Research Questions
Q. How should researchers design studies to resolve contradictions in this compound’s reported bioactivity across studies?
Contradictions often arise from variability in assay conditions (e.g., pH, temperature) or compound purity. A systematic review of literature should tabulate experimental variables (Table 1), followed by meta-analysis to identify confounding factors. Replicate studies under standardized conditions (e.g., CLSI guidelines) and use orthogonal assays (e.g., SPR for binding affinity vs. functional assays) to validate mechanisms .
Table 1: Key Variables Influencing Bioactivity Data
| Variable | Example Values/Parameters | Impact on Results |
|---|---|---|
| Assay pH | 6.5 vs. 7.4 | Alters protein-ligand binding |
| Purity Threshold | ≥95% vs. ≥90% | Affects dose-response accuracy |
| Cell Line | MDCK vs. HEK293 | Varies receptor expression |
Q. What computational strategies are effective for predicting this compound’s molecular interactions?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can model cyclotide-protein interactions. For neuraminidase inhibition, docking scores (e.g., binding energy ≤ -200 kJ/mol) and residue interaction maps (e.g., R332, F428 contacts) should be validated with mutagenesis studies. Use force fields like AMBER for cyclic peptides and ensure trajectory analysis includes RMSD and binding free energy calculations (MM/PBSA) .
Q. How can researchers address reproducibility challenges in synthesizing this compound analogs?
Solid-phase peptide synthesis (SPPS) protocols must specify resin type (e.g., Rink amide), coupling agents (e.g., HBTU/HOBt), and cyclization methods (e.g., oxidative folding under glutathione redox buffers). LC-MS monitoring at each step ensures intermediate purity. Publish detailed spectral data (e.g., HR-MS, 2D NMR) in supplementary materials and deposit raw data in repositories like Zenodo .
Q. What statistical frameworks are recommended for analyzing this compound’s synergistic effects with other therapeutics?
Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy. Design experiments with fixed-ratio drug dilutions and analyze data using CompuSyn software. Include isobolograms and dose-reduction plots. For in vivo studies, mixed-effects models can account for inter-subject variability .
Q. How should researchers validate this compound’s in vivo efficacy while adhering to ethical guidelines?
Follow ARRIVE 2.0 guidelines for animal studies. Use disease-specific models (e.g., influenza-infected ferrets for neuraminidase studies) with sample sizes justified by power analysis. Administer cyclotides via clinically relevant routes (e.g., intranasal) and include sham controls. Ethical approvals must specify endpoints, humane protocols, and compliance with institutional review boards (IRBs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
